molecular formula C17H16N6O3S B2755043 (Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione CAS No. 325996-03-0

(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione

Cat. No. B2755043
CAS RN: 325996-03-0
M. Wt: 384.41
InChI Key: SWQNTYZTYQBZPC-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C17H16N6O3S and its molecular weight is 384.41. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods for Drug Intermediates

One application involves the development of improved synthesis methods for drug intermediates. The synthesis of 3H-quinazolin-4-ones, key intermediates in drugs targeting proliferative diseases, showcases the importance of purine bases and their analogs in medicinal chemistry. These methods offer efficient pathways to create compounds with potential therapeutic effects against diseases like non-small-cell lung cancer (NSCLC) and showcase the utility of purine derivatives in creating inhibitors for protein kinases and phosphodiesterases (Őrfi et al., 2004).

Receptor Activity Modulation

Another application is the modulation of receptor activity. Research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has demonstrated their affinity for serotoninergic and dopaminergic receptors. These compounds have been evaluated for antidepressant and anxiolytic-like activities, indicating the potential of purine derivatives in developing treatments for mental health disorders (Zagórska et al., 2015).

Immunotherapeutic Agents

Furthermore, thiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents highlight the exploration of purine nucleoside analogs for immunomodulatory effects. These studies aim to understand how modifications in purine structures can influence immune responses, potentially leading to new treatments for viral infections and cancer (Nagahara et al., 1990).

Antimicrobial and Anticancer Activities

Novel hydrazono acyclic nucleoside analogues, similar to miconazole scaffolds, exhibit interesting properties for further exploration. The synthesis and characterization of these compounds provide a foundation for developing new drugs with potential antimicrobial and anticancer activities (Soltani Rad et al., 2010).

properties

IUPAC Name

7-[(4-ethylphenyl)diazenyl]-8-hydroxy-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-4-9-5-7-10(8-6-9)19-20-13-15(25)23-11-12(18-16(23)27-13)21(2)17(26)22(3)14(11)24/h5-8,25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLUUWVDZCEHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=C(N3C4=C(N=C3S2)N(C(=O)N(C4=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione

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